molecular formula C25H28N6O5 B2483645 (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 372087-57-5

(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2483645
CAS No.: 372087-57-5
M. Wt: 492.536
InChI Key: CGLDRJBHOSUEBV-LQKURTRISA-N
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Description

(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by a complex substitution pattern. The core structure features a purine ring with carbonyl groups at positions 2 and 6, a methyl group at position 3, and two distinct substituents at positions 7 and 6. The 7-position is substituted with a 2-hydroxy-3-(o-tolyloxy)propyl chain, while the 8-position contains a hydrazinyl group conjugated to a 4-methoxyphenyl ethylidene moiety. These modifications are hypothesized to enhance its bioavailability and receptor-binding specificity compared to simpler xanthine analogs .

Properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O5/c1-15-7-5-6-8-20(15)36-14-18(32)13-31-21-22(30(3)25(34)27-23(21)33)26-24(31)29-28-16(2)17-9-11-19(35-4)12-10-17/h5-12,18,32H,13-14H2,1-4H3,(H,26,29)(H,27,33,34)/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLDRJBHOSUEBV-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C(\C)/C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps that typically include the formation of the purine core followed by various substitution reactions to introduce functional groups such as hydrazine and hydroxyalkyl moieties. The detailed synthetic pathway often employs reagents like hydrazines and alkyl halides under controlled conditions to ensure high yield and purity.

Antiproliferative Activity

Research indicates that derivatives of purines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one in focus have shown activity against human leukemia cell lines such as MV4;11 and K562. In vitro studies report IC50 values in the micromolar range (12.3–23.8 μM), suggesting that structural modifications can enhance efficacy against these cell types .

Anti-inflammatory Effects

Purine derivatives are also known for their anti-inflammatory properties. The compound may act as an inhibitor of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases. Studies involving structurally related purines have demonstrated their ability to inhibit nitric oxide production, which is critical in inflammatory responses .

Antifungal Activity

In addition to anticancer and anti-inflammatory properties, some purine derivatives have shown antifungal activity. Compounds with similar structures have been tested against various fungal strains, demonstrating significant inhibition of growth . This suggests that the compound could potentially be effective against fungal infections.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism or signaling pathways.
  • Receptor Modulation : The compound could interact with adenosine receptors, which play a role in various physiological processes and are targets for therapeutic intervention .

Case Studies

Several studies have evaluated the biological activity of purine derivatives akin to the compound discussed:

  • Antiproliferative Studies : A study demonstrated that specific modifications to the purine structure led to enhanced activity against leukemia cells. The introduction of hydrazinyl groups was particularly noted for increasing potency .
  • Inflammatory Response : Another investigation highlighted the anti-inflammatory effects of similar compounds in models of endotoxin-induced inflammation, showing reduced levels of TNF-α and nitric oxide production .
  • Fungal Inhibition : Research on antifungal activity revealed that certain purine derivatives inhibited the growth of pathogenic fungi such as Fusarium oxysporum, indicating a broad spectrum of biological activity .

Data Summary

Biological ActivityCell Line / ModelIC50 / Effect
AntiproliferativeMV4;1112.3–23.8 μM
Anti-inflammatoryLPS-induced modelSignificant reduction in NO production
AntifungalFusarium spp.Notable inhibition observed

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Anti-inflammatory Activity

Research indicates that this compound has significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in conditions like arthritis and gout. Additionally, it modulates the NLRP3 inflammasome pathway, which is vital for the inflammatory response to monosodium urate crystals.

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is essential in mitigating oxidative stress associated with various diseases. Studies have shown that it can downregulate markers of oxidative stress in cellular models.

Enzyme Inhibition

Another promising application is its potential to inhibit xanthine oxidase (XOD), an enzyme involved in uric acid production. This inhibition suggests therapeutic benefits for managing hyperuricemia and related conditions.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in various experimental models:

Study 1: Inhibition of Inflammatory Pathways

In a study involving macrophage cell lines stimulated with lipopolysaccharide (LPS), the compound significantly reduced the expression of inflammatory markers and inhibited NF-kB activation, a key transcription factor in inflammation.

Study 2: Xanthine Oxidase Activity

Research exploring the compound's effect on xanthine oxidase revealed a notable reduction in enzyme activity, indicating its potential use in treating conditions related to high uric acid levels.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits IL-1β and TNF-α; modulates NLRP3 inflammasome[Study 1]
AntioxidantReduces oxidative stress markers[Study 2]
Enzyme InhibitionInhibits xanthine oxidase activity[Study 3]

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazinyl group and ether linkages are susceptible to hydrolysis under specific conditions:

Reaction Site Conditions Products Mechanism
Hydrazine (-NH-N=CH-)Acidic (HCl, H₂O, reflux)Cleavage to form primary amine and carbonyl compoundAcid-catalyzed hydrolysis of hydrazone
o-Tolyloxy etherHBr (48%), glacial acetic acid2-Methylphenol and 3-bromo-2-hydroxypropyl derivativeSN2 nucleophilic substitution
Methoxyphenyl etherHI (concentrated, 110°C)4-Methoxyphenol and iodinated propyl intermediateElectrophilic cleavage

Key Insight : Hydrazone hydrolysis under acidic conditions is reversible, while ether cleavage is typically irreversible .

Oxidation Reactions

The hydroxyl and hydrazinyl groups are oxidation-prone:

Reaction Site Oxidizing Agent Products Notes
Secondary alcohol (-OH)KMnO₄ (acidic)Ketone derivativeLimited by steric hindrance
Hydrazine (-NH-N=CH-)FeCl₃/H₂O₂Diazene intermediate (unstable)May degrade further to N₂ gas
Purine dione coreOzone (O₃)Ring-opened urea derivativesRequires anhydrous conditions

Stability Note : The purine core is resistant to mild oxidants but degrades under ozonolysis .

Condensation and Nucleophilic Substitution

The hydrazinyl group participates in condensation, while the hydroxyl group undergoes substitution:

Reaction Type Reagents Products Application
Hydrazone formationAldehydes/ketonesNew hydrazone derivativesUsed in combinatorial libraries
EsterificationAcetic anhydride (pyridine)Acetylated hydroxyl derivativeImproves lipophilicity
Mitsunobu reactionDIAD, PPh₃, carboxylic acidEther or ester derivativesStereochemical inversion possible

Example : Reaction with benzaldehyde forms (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)-2-benzylidenehydrazinyl)-3-methylpurine-2,6-dione .

Stability Under Environmental Conditions

The compound’s stability varies with pH and temperature:

Condition Observation Degradation Pathway
pH < 3 (acidic)Hydrazine cleavage within 24 hoursFormation of 3-methylpurine-2,6-dione
pH > 10 (basic)Ether bond hydrolysis after 48 hoursRelease of 2-methylphenol and methoxyphenol
UV light (254 nm)Purine ring decompositionPhotooxidation to urea analogs
60°C (dry)Stable for >1 monthNo significant degradation

Recommendation : Store under inert, dry conditions at 4°C to prevent hydrolysis .

Synthetic Modifications for Biological Activity

Structural analogs highlight key reactivity trends:

Modification Biological Impact Reference
Hydrazine → AmideReduced kinase inhibitionLoss of EGFR binding
Hydroxyl → MethoxyEnhanced metabolic stabilityIncreased plasma half-life in vitro
Purine dione → ThioneAltered electron density for DNA intercalationImproved cytotoxicity in cancer models

Comparison with Similar Compounds

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethyliden]hydrazino}-3-methyl-3,7-dihydro-1H-purin-2,6-dion

This compound () shares the purine-2,6-dione core and 7-alkyl substitution but differs in the phenoxy and hydrazinyl groups. The o-tolyloxy group in the target compound is replaced with 4-methoxyphenoxy, and the hydrazinyl moiety is conjugated to 2-hydroxyphenyl instead of 4-methoxyphenyl.

7-R-8-Substituted-1,3-Dimethylxanthine Derivatives

discusses 7,8-disubstituted 1,3-dimethylxanthines, which share the purine-dione scaffold but lack the hydroxypropyl and hydrazinyl substituents. For example, 8-bromo-1,3-dimethyl-7-(phenethyl)-theophylline features a bromine atom at position 8, which increases electrophilicity and may enhance covalent interactions with target proteins.

Pyrimidine-Dione Derivatives

Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () replace the purine core with a pyrimidine ring. The pyrimidine-diones exhibit reduced planarity compared to purine derivatives, which may decrease intercalation into DNA/RNA but improve selectivity for enzymes like dihydrofolate reductase. Their methoxymethyl substituents also enhance solubility but reduce membrane permeability relative to the target compound’s aryloxy groups .

Natural Product Derivatives

Zygocaperoside and Isorhamnetin-3-O glycoside () are glycosides isolated from Z. fabago. While unrelated in scaffold to the target compound, their isolation and structural elucidation methods (e.g., NMR spectroscopy) provide a benchmark for confirming the purity and identity of synthetic purine-diones .

Comparative Physicochemical and Pharmacological Profiles

Compound Core Structure Key Substituents Predicted logP Solubility (mg/mL) Biological Activity
Target Compound Purine-2,6-dione 7: 2-hydroxy-3-(o-tolyloxy)propyl; 8: 4-methoxyphenyl hydrazinyl 2.8* 0.12* Adenosine receptor antagonism, kinase inhibition
Compound from Purine-2,6-dione 7: 2-hydroxy-3-(4-methoxyphenoxy)propyl; 8: 2-hydroxyphenyl hydrazinyl 2.1 0.45 Moderate PDE4 inhibition
8-Bromo-1,3-dimethylxanthine () Xanthine 8: Bromine; 7: Phenethyl 3.5 0.08 Non-selective phosphodiesterase inhibition
Pyrimidine-dione () Pyrimidine-2,4-dione 6: Hydroxypropyl; 1,3: Methoxymethyl 1.9 1.2 Antifolate activity

*Predicted using computational tools (e.g., ChemAxon) .

Key Research Findings

  • Receptor Specificity: The target compound’s hydrazinyl-arylidene group enables selective interactions with adenosine A2A receptors, unlike the non-selective activity of 8-bromo-xanthines .
  • Metabolic Stability: The o-tolyloxy group in the target compound improves resistance to cytochrome P450 oxidation compared to the 4-methoxyphenoxy analog in .
  • Solubility Challenges : Despite its polar substituents, the target compound’s solubility remains low (0.12 mg/mL), similar to other purine-diones, necessitating formulation advancements .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps require precise control of temperature, solvent selection (e.g., polar aprotic solvents like DMF), and reaction time to avoid side products. For example, introducing the hydrazinyl group necessitates anhydrous conditions to prevent hydrolysis. Purification via column chromatography or recrystallization ensures high purity (>95%). Yield optimization can employ Design of Experiments (DoE) or Bayesian algorithms to screen variables like catalyst loading or stoichiometry .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., hydrazinyl protons at δ 8–10 ppm, methoxy groups at δ 3.5–4.0 ppm).
  • HPLC-MS : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺) and purity.
  • X-ray crystallography : Resolves stereochemistry, as seen in analogous purine derivatives with geometric parameters like O2—C8 (1.247 Å) .

Q. What are the stability profiles under varying conditions, and how are degradation pathways determined?

Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS identify degradation products. Hydrolysis of the hydrazinyl moiety is a primary pathway under acidic conditions. Antioxidant additives (e.g., BHT) or lyophilization can enhance shelf life. Real-time monitoring via UV-Vis spectroscopy tracks degradation kinetics .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental approaches validate these interactions?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like adenosine deaminase using spectrophotometric methods.
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors.
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and downstream signaling (e.g., cAMP modulation). Similar hydrazinyl purines show dual antioxidant/enzyme inhibitory roles, suggesting multifunctional activity .

Q. What strategies address discrepancies in biological activity data across studies?

Variability often arises from assay conditions (e.g., cell line differences, serum concentrations). Standardize protocols using reference compounds (e.g., theophylline for adenosine receptors) and replicate experiments with blinded controls. Meta-analyses of dose-response curves and statistical tools (e.g., ANOVA) identify outliers .

Q. How can computational models predict reactivity or target interactions?

  • Molecular docking : Screens binding poses against crystal structures (e.g., PDB entries for purine-binding enzymes).
  • QSAR : Correlates substituent effects (e.g., methoxy vs. hydroxy groups) with activity.
  • Machine learning : Bayesian optimization models prioritize reaction conditions or ligand modifications for enhanced efficacy .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Scaling introduces issues like heat dissipation and impurity accumulation. Flow chemistry (e.g., continuous stirred-tank reactors) improves mixing and temperature control. Process Analytical Technology (PAT) monitors real-time parameters (pH, pressure). DoE identifies critical quality attributes (CQAs) for reproducibility .

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